molecular formula C24H31N3O5 B11039151 Tert-butyl 4-[(8-methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate

Tert-butyl 4-[(8-methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B11039151
M. Wt: 441.5 g/mol
InChI Key: ZLIVJZSNRDZSSL-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthesis of this compound involves several steps:

        Vilsmeier Formylation: Starting from commercially available 4-bromo-1H-indole, the compound undergoes Vilsmeier formylation at the 3-position to yield an aldehyde intermediate.

        Reduction: The aldehyde group is reduced using NaBH4 in methanol to obtain the corresponding alcohol.

        Protection of Hydroxy Group: The alcoholic hydroxy group is protected by treatment with tert-butyl (dimethyl)silyl chloride to form a silyl ether.

        Formylation at the 4-Position: Introduction of a formyl group at the 4-position is achieved using n-BuLi as a base and DMF as an electrophile.

        Horner–Wadsworth–Emmons Olefination: The key step involves introducing the TBS-protected enyne side chain at the 4-position using this olefination method.

  • Chemical Reactions Analysis

    • The compound can undergo various reactions:

        Oxidation: Oxidation of the alcohol group to the corresponding aldehyde.

        Substitution: Substitution reactions at the 4-position due to the formyl group.

        Enyne Reactions: The enyne moiety can participate in Diels-Alder reactions, alkynylation, and other transformations.

    • Common reagents include NaBH4, n-BuLi, DMF, and various electrophiles.
  • Scientific Research Applications

      Medicine: Investigate its potential as an anticancer agent or anti-inflammatory drug.

      Chemistry: Explore its reactivity and use it as a building block for more complex molecules.

      Industry: Consider applications in pharmaceuticals or agrochemicals.

  • Mechanism of Action

    • The exact mechanism isn’t well-documented, but it likely interacts with cellular targets related to its biological activities.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other indole derivatives with enyne or diene moieties.
    • Its uniqueness lies in the specific combination of functional groups and fused ring systems.

    Properties

    Molecular Formula

    C24H31N3O5

    Molecular Weight

    441.5 g/mol

    IUPAC Name

    tert-butyl 4-[(6-methoxy-11,11-dimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-9-yl)methyl]piperazine-1-carboxylate

    InChI

    InChI=1S/C24H31N3O5/c1-23(2,3)32-22(30)26-9-7-25(8-10-26)14-15-13-24(4,5)27-19-17(15)11-16(31-6)12-18(19)20(28)21(27)29/h11-13H,7-10,14H2,1-6H3

    InChI Key

    ZLIVJZSNRDZSSL-UHFFFAOYSA-N

    Canonical SMILES

    CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)OC)CN4CCN(CC4)C(=O)OC(C)(C)C)C

    Origin of Product

    United States

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